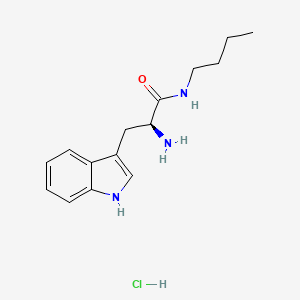
(2S)-2-amino-N-butyl-3-(1H-indol-3-yl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities . Another study reported the design and synthesis of novel small molecule inhibitors based on the lead compound ®-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications and Compound Synthesis
The development and use of compounds with specific structures, such as nitrogen heterocycles, in pharmacological applications have been extensively reviewed. Nitrogen heterocycles are crucial structural components in a wide range of pharmaceuticals, highlighting the importance of specific structural features in drug design and application. The synthesis, structural diversity, and substitution patterns of nitrogen heterocycles in FDA-approved pharmaceuticals underscore their significance in therapeutic applications and drug synthesis processes (Vitaku, Smith, & Njardarson, 2014).
Biotechnology and Biochemical Applications
Levulinic acid, identified as a key biomass-derived building block, can be used to synthesize a variety of value-added chemicals. This demonstrates the potential for utilizing specific chemical compounds in creating pharmaceuticals, highlighting the versatile applications of compounds with unique functional groups in drug synthesis. The use of levulinic acid in cancer treatment and medical materials showcases the integration of chemical compounds in diverse medical fields, further emphasizing the potential research applications of compounds with specific structures and functions (Zhang et al., 2021).
Environmental Impact and Analysis
The environmental occurrence and behavior of specific compounds, such as parabens and acrylamide, in aquatic environments and foods have been reviewed to understand their fate, behavior, and potential health effects. This research highlights the importance of analyzing the environmental impact and health risks associated with the use of certain chemical compounds, which could be relevant to assessing the environmental and health implications of "(2S)-2-amino-N-butyl-3-(1H-indol-3-yl)propanamide hydrochloride" (Haman, Dauchy, Rosin, & Munoz, 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such as theS-phase kinase-associated protein 1 , Glycogen synthase kinase-3 beta , cAMP-dependent protein kinase catalytic subunit alpha , and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including cell cycle regulation, glycogen metabolism, and signal transduction.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-butyl-3-(1H-indol-3-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-2-3-8-17-15(19)13(16)9-11-10-18-14-7-5-4-6-12(11)14;/h4-7,10,13,18H,2-3,8-9,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTOHKQZKCUCNZ-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)
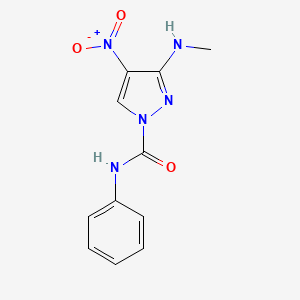


![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839343.png)
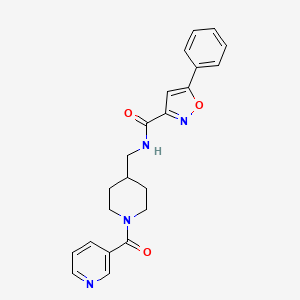

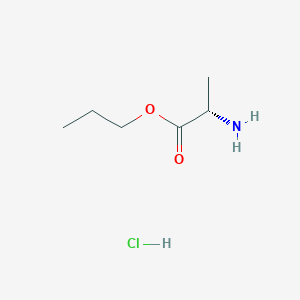
![2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2839348.png)
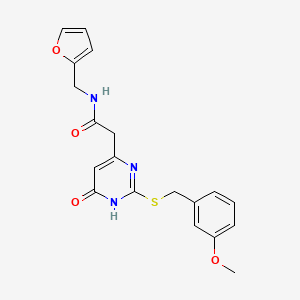
![(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839351.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)
